Product packaging for 3-(4-Fluorobenzoyl)tropane(Cat. No.:)

3-(4-Fluorobenzoyl)tropane

Cat. No.: B1258479
M. Wt: 247.31 g/mol
InChI Key: SFKXMCNVYWUQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzoyl)tropane (CAS 96920-56-8) is a synthetic compound based on the tropane alkaloid scaffold, a class of nitrogen-containing compounds noted for their significant and diverse pharmacological activities . This core structure is shared by well-known molecules such as cocaine, a potent dopamine transporter (DAT) inhibitor, and scopolamine, a muscarinic receptor antagonist . As a high-affinity dopamine transporter ligand, this compound and its structural analogs are of substantial research interest for their potential in studying the mechanisms of cocaine addiction . Compounds in this class have demonstrated an ability to reduce cocaine-induced locomotor activity and block its conditioned rewarding effects in preclinical models, suggesting their value as candidate pharmacotherapies for substance use disorders . The incorporation of a fluorine atom at the 4-position of the benzoyl group is a strategic modification in medicinal chemistry, as fluorine can enhance metabolic stability, influence lipophilicity, and modulate binding affinity to target proteins . This makes this compound a valuable chemical tool for neuroscientists and medicinal chemists exploring the structure-activity relationships of monoamine transporter inhibitors and developing novel therapeutics for central nervous system conditions. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18FNO B1258479 3-(4-Fluorobenzoyl)tropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18FNO

Molecular Weight

247.31 g/mol

IUPAC Name

(4-fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone

InChI

InChI=1S/C15H18FNO/c1-17-13-6-7-14(17)9-11(8-13)15(18)10-2-4-12(16)5-3-10/h2-5,11,13-14H,6-9H2,1H3

InChI Key

SFKXMCNVYWUQCL-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C(=O)C3=CC=C(C=C3)F

Synonyms

3-(4-fluorobenzoyl)tropane
3-FBOT

Origin of Product

United States

Context and Significance of Tropane Derivatives in Pharmaceutical Research

Tropane (B1204802) alkaloids, characterized by their distinct bicyclic [3.2.1] octane (B31449) ring system, represent a significant class of naturally occurring and synthetic compounds with a long-standing history in medicine. silae.it These compounds are predominantly found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium, and the Erythroxylaceae family, notably Erythroxylum coca. nih.govresearchgate.net The unique three-dimensional structure of the tropane skeleton provides a versatile scaffold for a wide range of pharmacological activities, making it a privileged structure in medicinal chemistry. inhn.orgtandfonline.com

Historically, tropane alkaloids like atropine (B194438) and scopolamine (B1681570) have been utilized for their anticholinergic properties, acting as antagonists at muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov This has led to their use as mydriatics, antispasmodics, and antiemetics. researchgate.netnih.gov On the other hand, cocaine, another well-known tropane alkaloid, exhibits its primary effects through the inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake in the central nervous system. nih.gov

The diverse pharmacological profiles of natural tropane alkaloids have inspired the synthesis of thousands of derivatives in the quest for new therapeutic agents with improved efficacy and selectivity. inhn.org Pharmaceutical research has successfully developed synthetic and semi-synthetic tropane-based drugs for various applications, including bronchodilators, anesthetics, and antiviral agents. tandfonline.comnih.gov The adaptability of the tropane ring allows for modifications at various positions, leading to compounds with a broad spectrum of biological activities, including modulation of serotonin and histamine (B1213489) receptors, as well as potential anticancer and anti-inflammatory properties. tandfonline.com

Historical Development of Tropane Chemistry and Analog Research

The journey of tropane (B1204802) chemistry began with the isolation of the first alkaloids in the 19th century. Atropine (B194438) was isolated in 1833 from Atropa belladonna. iastate.edu The fundamental structure of the tropane ring was elucidated over several decades of research, with the complete synthesis of tropinone, a key intermediate, achieved by Richard Willstätter in 1901. This was a landmark achievement in natural product synthesis and laid the groundwork for future synthetic endeavors.

The early 20th century saw continued exploration of the chemical and pharmacological properties of naturally occurring tropane alkaloids. The structural relationship between atropine and hyoscyamine (B1674123) was clarified, revealing them to be stereoisomers. nih.gov Research also focused on understanding the structure-activity relationships of these compounds, paving the way for the development of synthetic analogs.

The latter half of the 20th century and into the 21st century has witnessed a surge in tropane analog research, driven by the desire to separate the therapeutic effects of these compounds from their undesirable side effects. For instance, extensive research has been dedicated to developing cocaine antagonists for the treatment of addiction, though with limited success. nih.gov

The development of modern analytical techniques has greatly facilitated the synthesis and characterization of novel tropane derivatives. Researchers have systematically modified the tropane core, including the ester group at the C-3 position and the nitrogen bridge, to create a vast library of compounds. inhn.org This has led to the discovery of potent and selective ligands for various neurotransmitter transporters and receptors.

One such area of research has been the synthesis of phenyltropanes, a class of tropane derivatives that have shown high affinity for the dopamine (B1211576) transporter. nih.govnih.gov The introduction of a fluorine atom onto the benzoyl moiety of the tropane structure, as seen in 3-(4-Fluorobenzoyl)tropane (B1256311), is a strategic modification aimed at modulating the compound's pharmacological profile. This particular compound, also known as 4-fluorotropacocaine, has been investigated for its local anesthetic properties. The synthesis of both the 3β and 3α isomers of this compound has been reported, with techniques like gas chromatography and NMR spectroscopy being crucial for their differentiation. researchgate.net

The Chemistry of this compound: A Focus on Synthesis and Radiolabeling

A detailed examination of the synthetic routes, stereochemical control, and radiolabeling strategies for the tropane derivative, this compound.

The compound this compound is a synthetic derivative of the tropane alkaloid class of molecules. Its structure, characterized by a tropane core esterified with a 4-fluorobenzoyl group, has garnered interest in medicinal chemistry and neuroscience research. This article provides a focused exploration of the chemical methodologies employed in its synthesis, the critical aspects of controlling its stereochemistry, and the strategies for its radiolabeling, particularly for use as an imaging probe.

Pharmacological Characterization at Biological Targets

Monoamine Transporter Interaction Profiles

The primary mechanism of action for many tropane-based compounds involves their interaction with monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—from the synaptic cleft. The binding affinity and inhibition potency of 3-(4-Fluorobenzoyl)tropane (B1256311) at these transporters define its pharmacological profile.

Dopamine Transporter (DAT) Binding and Inhibition Kinetics

This compound binds to the dopamine transporter (DAT), though its efficacy and affinity can differ from that of cocaine. Studies on various fluorinated tropane (B1204802) analogues have shown that the inclusion of fluorine can modulate metabolic stability and binding affinity. For instance, the para-fluoro substitution in this compound is suggested to enhance metabolic stability compared to its non-fluorinated counterparts.

Research on related compounds, such as 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, has demonstrated that these ligands can exhibit high affinity for the DAT. nih.gov In one study, N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues displaced the radioligand [3H]WIN 35,428 from the DAT with Ki values ranging from 8.5 to 634 nM and inhibited dopamine uptake with IC50 values between 10 and 371 nM in rat caudate putamen. nih.gov Another study on 3α-[bis(4-fluorophenyl)methoxy]tropanes and their methylamino analogues also reported low nanomolar binding affinities at the DAT. nih.govnih.gov While these are not the exact compound , they highlight the potent DAT interaction potential of tropanes with a 4-fluorophenyl moiety.

Serotonin Transporter (SERT) Binding and Selectivity

In studies of similar compounds, such as 3α-[bis(4-fluorophenyl)methoxy]tropane analogues, it was found that these compounds generally did not exhibit high binding affinity for the serotonin transporter. nih.govnih.gov This suggests a degree of selectivity for the dopamine transporter over the serotonin transporter.

Norepinephrine Transporter (NET) Binding and Selectivity

The development of radioligands for NET binding assays has been challenging, with some studies suggesting that certain tropanes like CFT (WIN 35,428) and cocaine may bind differently to NET than traditional radioligands like [3H]nisoxetine. nih.gov This highlights the complexity of characterizing ligand-transporter interactions.

Comparative Analysis with Reference Ligands

The pharmacological profile of this compound is often contextualized by comparing its binding affinities with well-characterized reference ligands such as cocaine and WIN 35,428 (CFT). It has been reported to have approximately 30% of the stimulant potency of cocaine. wikipedia.org

Studies on CFT, a potent cocaine analog, have shown high affinity for the DAT. nih.govnih.gov The binding affinity of drugs at sites labeled by [3H]CFT shows a high positive correlation with their affinity at sites labeled by [3H]cocaine, suggesting they bind to a similar spectrum of sites. nih.gov Given that this compound is a structural analogue, its binding characteristics would be expected to fall within the range of these compounds, although direct comparative binding data is not extensively detailed in the provided search results.

Ligand-Receptor Interactions and Molecular Recognition

Understanding how this compound interacts with its target transporters at a molecular level is key to explaining its pharmacological effects. This involves characterizing the specific binding sites and the nature of the chemical interactions.

Conformational Changes Upon Ligand Binding

The binding of tropane-based ligands to neurotransmitter transporters, particularly the dopamine transporter (DAT), induces significant conformational changes that are fundamental to their mechanism of action. While direct studies on this compound are limited, extensive research on its close structural analog, (-)-2β-carbomethoxy-3β-(4-fluorophenyl)tropane (also known as CFT or WIN 35,428), provides critical insights.

Ligand binding to the dopamine transporter is a dynamic process involving multiple conformational states, primarily alternating between outward-facing (open to the synapse) and inward-facing (open to the cytoplasm) states to facilitate dopamine reuptake. mdpi.com Research indicates that cocaine and its analogs, including CFT, predominantly bind to and stabilize the transporter in an outward-facing conformation. researchgate.netacs.org This stabilization effectively locks the transporter, preventing the conformational shifts necessary for dopamine translocation across the neuronal membrane. mdpi.com

Studies using computational modeling and mutant transporters have further elucidated these interactions. For instance, the mutation of specific residues like Y335A in the DAT can alter the conformational equilibrium of the transporter. researchgate.net The potency of various DAT inhibitors at such mutant transporters correlates with their in-vivo effects, suggesting that the ability to stabilize a specific transporter conformation is a key determinant of a compound's pharmacological profile. researchgate.net Different classes of inhibitors can stabilize distinct transporter conformations; cocaine analogs favor an open, outward-facing state, whereas other inhibitor classes, such as benztropine (B127874) analogs, may bind to a more closed conformation. researchgate.net This ligand-induced conformational stabilization is the structural basis for the inhibition of transporter function.

Mechanisms of Neurotransmitter Uptake Inhibition

The primary mechanism by which this compound exerts its stimulant effects is through the inhibition of monoamine neurotransmitter reuptake, with a pronounced interaction at the dopamine transporter (DAT). This action is characteristic of the tropane alkaloid class, to which cocaine also belongs. By binding to the DAT, the compound physically obstructs the transporter's reuptake function, leading to an increase in the extracellular concentration and duration of action of dopamine in the synaptic cleft. acs.org

The potency of this inhibition is a critical aspect of its pharmacological profile. Research on solubilized dopamine transporters from primate striatum shows a consistent rank order of potency for various inhibitors in displacing [³H]CFT, which is consistent with these compounds labeling the cocaine binding site on the DAT. researchgate.net While this compound is an effective dopamine reuptake inhibitor, it is reported to have a lower efficacy than cocaine. The fluorination at the para position of the benzoyl group is noted to enhance metabolic stability compared to non-fluorinated versions and can enhance affinity for the DAT by stabilizing interactions within the binding pocket.

The interaction is not always limited to the dopamine transporter. The broader family of 3β-phenyltropane compounds can exhibit varying degrees of affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, many analogs, particularly those with modifications at the N-position, have been developed to achieve high selectivity for DAT over SERT and NET. researchgate.net

Binding Affinity of this compound Analogs and Related Compounds at Monoamine Transporters
CompoundTargetAffinity MeasurementValueReference
CFT (WIN 35,428)DATKd (High Affinity)7.48 nM researchgate.net
CFT (WIN 35,428)DATKd (Low Affinity)292 nM researchgate.net
DimethocaineDATKi1.4 µM politicheantidroga.gov.it
DimethocaineDopamine UptakeIC501.2 µM politicheantidroga.gov.it

Interactions with Other Central Nervous System Receptors

Evidence suggests that fluorinated tropane derivatives interact with the muscarinic acetylcholine (B1216132) receptor (mAChR) system. Notably, a radiolabeled version of fluorotropacocaine has been specifically utilized in research as a ligand for positron emission tomography (PET) imaging of muscarinic acetylcholine receptors. researchgate.net Furthermore, the parent compound, tropacocaine, is known to exhibit parasympathomimetic/cholinergic action, which is mediated through the cholinergic system. aaem.pl While specific binding affinity (Ki) values for this compound at the various muscarinic receptor subtypes (M1-M5) are not widely available in public literature, the use of its radiolabeled form in receptor imaging underscores a significant interaction.

The potential for this compound to interact with sigma (σ) receptors is suggested by its chemical structure, although direct binding studies on this specific molecule are scarce. The 4-fluorobenzoyl moiety is a component of various known sigma receptor ligands. researchgate.net Sigma receptors themselves are a unique class of intracellular proteins that bind a wide variety of psychoactive drugs. Research into the structural requirements for sigma receptor binding has shown that compounds with a phenylpiperidine-like structure, which is related to the tropane core, can exhibit affinity. researchgate.net Studies on phencyclidine (PCP) and its analogs, for example, have demonstrated high affinity for sigma receptors. researchgate.net While not a direct measure, the affinity of other natural product-derived compounds, such as Leoleorin C, for the sigma-1 receptor (Ki = 2.9μM) indicates that complex molecules can interact with this target. electricveg.com

Binding Affinity of Related Compounds at Other CNS Receptors
CompoundTargetAffinity MeasurementValueReference
Leoleorin CSigma-1 ReceptorKi2.9 µM electricveg.com

A significant aspect of the pharmacological profile of this compound is its activity as a local anesthetic, which is mechanistically distinct from its psychoactive effects. This anesthetic action is attributed to the blockade of voltage-gated sodium channels in nerve cell membranes. By binding to these channels, the compound inhibits the propagation of action potentials, thereby preventing the transmission of pain signals. Its potency as a local anesthetic is reported to be comparable to that of cocaine.

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the para-position of the benzoyl group is a critical modification that distinguishes 3-(4-Fluorobenzoyl)tropane (B1256311) from its parent compound, tropacocaine. This substitution has profound effects on the molecule's physicochemical properties and its interaction with biological targets.

Fluorine's high electronegativity and small atomic radius make it a unique tool in drug design. nih.gov The para-fluoro group in this compound acts as an electron-withdrawing group, which can enhance binding affinity at the dopamine (B1211576) transporter (DAT) by stabilizing dipole interactions within the transporter's hydrophobic binding pocket. Furthermore, fluorine substitution is a well-established strategy to improve the metabolic stability of compounds by protecting metabolically vulnerable sites from enzymatic degradation, such as by cytochrome P450 enzymes. acs.org This can lead to an extended plasma half-life compared to non-fluorinated analogs.

While enhancing metabolic stability, the para-fluoro group in this compound has been shown to modulate binding affinity. Compared to cocaine's methyl ester, the p-fluorobenzoyloxy group results in a diminished DAT binding affinity. However, in studies of 3α-(diphenylmethoxy)tropane analogs, fluorine substitution significantly improved binding affinity compared to chloro or bromo analogs. In a series of halogenated 3α-benzoyloxytropanes tested for antiprotozoal activity, the 4-fluoro derivative (3α-isomer) showed an IC50 of 30.6 µM against T. b. brucei, whereas the 4-chloro, 4-bromo, and 4-iodo analogs showed IC50 values of 26.4 µM, 5.8 µM, and 5.1 µM, respectively, suggesting that for this specific activity, heavier halogens in the para-position were more potent. uantwerpen.be

Table 1: Comparison of Halogen Substituents on 3α-benzoyloxytropane Activity

In vitro activity of para-halogenated 3α-benzoyloxytropane analogs against Trypanosoma brucei brucei.

CompoundHalogen at para-positionIC50 against T. b. brucei (µM) uantwerpen.be
3α-(4-Fluorobenzoyl)tropaneFluorine30.6
3α-(4-Chlorobenzoyl)tropaneChlorine26.4
3α-(4-Bromobenzoyl)tropaneBromine5.8
3α-(4-Iodobenzoyl)tropaneIodine5.1

Positional Isomerism and Pharmacological Differentiation

The spatial arrangement of the fluorobenzoyl group on the tropane (B1204802) ring system is a critical determinant of pharmacological activity. This includes both the stereochemistry at the C-3 position and the location of the fluorine atom on the phenyl ring.

Stereoisomerism (3β vs. 3α): The tropane skeleton is a bicyclic structure where the substituent at the C-3 position can adopt either a β (exo) or α (endo) configuration. For DAT inhibitors, the 3β stereochemistry is generally preferred and leads to a more cocaine-like binding profile. nih.gov 3β-(4-Fluorobenzoyl)tropane, the β-isomer, retains affinity for the dopamine transporter. uantwerpen.be In contrast, compounds with 3α stereochemistry tend to exhibit a binding profile more similar to benztropine (B127874), which interacts differently with the DAT than cocaine. nih.gov The synthesis of this compound and its 3α isomer has been reported, with analytical techniques like gas chromatography and ¹⁹F NMR spectroscopy being useful for distinguishing between them. nih.gov

Aromatic Ring Isomerism (ortho, meta, para): The position of the fluorine atom on the benzoyl ring also significantly influences biological activity. Studies on halogenated benzoyltropanes have shown that moving the halogen from the para to the meta or ortho position can alter potency and selectivity. uantwerpen.be For instance, in a study of halogenated 3α-benzoyloxytropanes against P. falciparum, the ortho-chloro analog (IC50 = 3.6 µM) was more potent than the para-chloro analog (IC50 = 14.3 µM). uantwerpen.be Conversely, for activity against T. b. brucei, the para-position for halogen substitution was generally favored over the meta and ortho positions. uantwerpen.be This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

Table 2: Influence of Halogen Position on Antiplasmodial Activity

Comparison of the in vitro antiplasmodial activity of chlorinated 3α-benzoyloxytropane isomers.

CompoundChlorine PositionIC50 against P. falciparum (µM) uantwerpen.be
3α-(2'-Chlorobenzoyloxy)tropaneortho3.6
3α-(4'-Chlorobenzoyloxy)tropanepara14.3

Impact of Substituents on Transporter Binding Affinity and Selectivity

The affinity and selectivity of tropane-based ligands for DAT, SERT, and NET are highly dependent on the nature and position of substituents on the phenyl ring. nih.gov While this compound features a benzoyl ester linkage, much of the relevant SAR data comes from the closely related 3β-phenyltropane class, where the phenyl ring is directly attached to the tropane core. nih.gov

In the 3β-phenyltropane series, electron-withdrawing groups, such as the fluorine in 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (CFT or WIN 35,428), generally produce high affinity at the DAT. google.com The nature of the substituent at the 4-position of the phenyl ring dramatically influences selectivity. For example, replacing the 4-fluoro group with a 4-methyl group can shift selectivity. acs.org In one study, 3α-(3-fluoro-4-methylphenyl)nortropane-2β-carboxylic acid methyl ester was found to be highly potent and selective for the NET (Ki = 0.43 nM), with 21-fold and 55-fold selectivity over DAT and SERT, respectively. acs.org

Replacing the 4-fluoro group with larger halogens like iodine can also modulate activity. For example, 6-methyl-2β-carbomethoxy-3β-(p-iodo)phenyltropane was shown to increase locomotor activity in mice, indicating significant DAT interaction. uef.fi In another series, 3β-(4-methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane (IC50 = 5.9 nM at DAT) was found to be a potent and DAT-selective analog. nih.gov

Table 3: Monoamine Transporter Binding Affinities of Selected Tropane Analogs

In vitro binding affinities (Ki or IC50 in nM) for various tropane derivatives at the Dopamine (DAT), Serotonin (B10506) (SERT), and Norepinephrine (B1679862) (NET) transporters.

CompoundDAT Affinity (nM)SERT Affinity (nM)NET Affinity (nM)Reference
3α-(3-fluoro-4-methylphenyl)nortropane-2β-carboxylic acid methyl ester (8d)9.03 (Ki)23.65 (Ki)0.43 (Ki) acs.org
3β-(4-methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane (3b)5.9 (IC50)113 (Ki)454 (Ki) nih.gov
N-fluoropyridyl tropane derivative (6d)4.1 (Ki)~20.5 (Ki)~65.6 (Ki) nih.gov
3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i)2.5 (IC50)3.5 (Ki)2040 (Ki) nih.gov
3α-[bis(4-fluorophenyl)methoxy]tropane analog (10a)11.8 (Ki)2100 (Ki)1100 (Ki) nih.govnih.gov

Preclinical Investigative Methodologies and Models

In Vitro Pharmacological Assays

In vitro assays are conducted in a controlled laboratory environment, outside of a living organism, to characterize the direct interaction of a compound with its biological targets.

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand (a molecule that binds to a receptor) and tissue preparations (or cells) containing the receptor of interest.

Saturation Assays: These experiments are performed to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.gov In a saturation assay, increasing concentrations of a radioligand are incubated with the receptor preparation until equilibrium is reached. nih.gov The amount of ligand bound to the receptor is then measured. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled drug that also binds to the receptor) from total binding. nih.gov For the results to be valid, the binding must be at equilibrium, and less than 10% of the added radioligand should be bound to prevent ligand depletion. nih.gov

Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," such as 3-(4-Fluorobenzoyl)tropane) for a receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor. The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation. nih.gov

While specific binding data for This compound (B1256311) is not extensively detailed in publicly available literature, the methodology is well-established through studies of its analogs. For example, the potent cocaine analog [³H]CFT (2β-carbomethoxy-3β-(4-fluorophenyl)tropane) has been used extensively as a radioligand to probe cocaine binding sites on the dopamine (B1211576) transporter (DAT). nih.gov Competition studies using [³H]CFT in monkey caudate-putamen membranes have been used to determine the binding affinities of various other monoamine uptake inhibitors. nih.gov Such studies revealed that most tropane-based congeners displaced [³H]CFT with high affinity, demonstrating the utility of this method for structure-activity relationship (SAR) studies. nih.gov

Table 1: Example of Competition Binding Assay Results for [³H]CFT Binding Sites in Monkey Caudate Putamen This table presents data for analogs to illustrate the application of the methodology.

CompoundKi (nM)
Mazindol> 1
(-)-Cocaine> 10
GBR 12909> 10
Bupropion> 100
(+)-Cocaine> 1000

Data sourced from studies on cocaine analogs. nih.gov

These assays measure the ability of a compound to block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron via transporter proteins, such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Inhibition of this process increases the concentration and duration of neurotransmitters in the synapse.

The typical experimental setup involves using cell lines (e.g., COS7 cells) that have been genetically modified to express a specific human transporter (hDAT, hSERT, or hNET). nih.gov These cells are then incubated with a radiolabeled neurotransmitter, such as [³H]dopamine ([³H]DA). nih.govnih.gov The ability of a test compound, like this compound or its analogs, to inhibit the uptake of the radiolabeled neurotransmitter into the cells is measured. The potency of the compound is determined by calculating its IC50 value, which can be converted to a Ki value to represent its affinity for the transporter. nih.gov

Studies on benztropine (B127874) analogs, which share the tropane (B1204802) core structure, have utilized this methodology extensively. For instance, 3α-[bis(4-fluorophenyl)methoxy]tropanes have been shown to be potent DAT inhibitors, with significantly lower affinity for SERT and NET, indicating selectivity. nih.gov The compound 3α-Bis-(4-fluorophenyl) methoxytropane hydrochloride was identified as a potent inhibitor of dopamine uptake and transport. tocris.com 3-(p-Fluorobenzoyloxy)tropane itself is known to have stimulant properties due to its interaction with dopamine reuptake inhibitors, although its potency is reportedly less than that of cocaine. wikipedia.org

Table 2: Dopamine Uptake Inhibition for a Tropane Analog

CompoundTargetKi (nM)
3α-Bis-(4-fluorophenyl) methoxytropaneDopamine Transporter (DAT)11.8

Data for a structurally related tropane derivative. tocris.com

Functional cellular assays are designed to measure the biological consequence of a compound's interaction with its target, moving beyond simple binding or uptake inhibition. These can include measuring changes in intracellular signaling pathways (e.g., second messengers like cAMP), ion channel activity, or general cellular health (cytotoxicity).

For tropane alkaloids, one area of functional assessment involves evaluating potential off-target effects, such as cardiotoxicity, which can be screened for by testing for activity at the hERG (human Ether-à-go-go-Related Gene) potassium channel. nih.gov Additionally, general cytotoxicity assays are often performed. In a study evaluating halogenated tropane derivatives, the cytotoxicity of 3α-(4'-fluorobenzoyloxy)tropane was assessed against a human MRC-5 cell line (a normal lung fibroblast cell line). uantwerpen.be The compound, along with many of its analogs, showed negligible toxicity, which is a crucial finding for interpreting the specific activity of a potential drug candidate. uantwerpen.be

Table 3: In Vitro Cytotoxicity and Antiprotozoal Activity of 3α-(4'-fluorobenzoyloxy)tropane

Assay TargetMeasurementResult (IC50 µM)
P. falciparum K1Antimalarial Activity30.6
MRC-5 Human CellsCytotoxicity>133.5 (Negligible)

Data from an in vitro evaluation of halogenated tropane derivatives. uantwerpen.be

Neurotransmitter Uptake Inhibition Assays

In Vivo Animal Models for Neurochemical Studies

In vivo studies are performed in living organisms to understand a compound's effects in a complex, whole-system biological context, including its pharmacokinetics and pharmacodynamics.

Microdialysis is a powerful in vivo technique used to measure the concentrations of endogenous substances, particularly neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in freely moving animals. A small, semipermeable probe is surgically implanted into a target brain area, such as the nucleus accumbens or striatum. The probe is continuously perfused with a physiological solution, and substances from the surrounding brain tissue diffuse across the membrane into the perfusion fluid (the dialysate), which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC).

For a compound like this compound, which is expected to be a dopamine reuptake inhibitor, microdialysis would be the gold-standard method to confirm this mechanism of action in vivo. Following systemic administration of the compound, researchers would expect to see a significant, dose-dependent increase in extracellular dopamine levels in brain regions associated with reward and motor control. This technique provides real-time information on the neurochemical effects of a drug, linking receptor-level activity to physiological changes in neurotransmission.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive molecular imaging techniques that allow for the visualization and quantification of biochemical processes in the living brain. amegroups.cnfrontiersin.org These methods are invaluable for preclinical drug development and for studying the pathophysiology of brain disorders. frontiersin.orgnih.gov

The application of PET or SPECT requires a radiolabeled version of a molecule of interest, known as a radiotracer. nih.gov For a compound like this compound, the fluorine atom could potentially be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F) to create a PET tracer. This radiotracer would be administered to an animal, and a PET scanner would detect the radiation emitted, allowing researchers to map the distribution and density of the drug's binding sites (e.g., the dopamine transporter) in the brain. nih.gov

These studies can be used to determine the in vivo binding affinity of a drug, its regional brain distribution, and its receptor occupancy at different doses. nih.gov For example, by performing a baseline scan and then another scan after administering the unlabeled drug, one can calculate the percentage of receptors occupied by the drug. This is crucial for relating drug dosage to target engagement. The compound 3-(p-Fluorobenzoyloxy)tropane was itself investigated as a potential radiolabeled agent for receptor binding studies. wikipedia.org Furthermore, its close analog, CFT, has been successfully radiolabeled and is widely used in PET imaging to study the dopamine transporter in both animals and humans. nih.gov

Microdialysis for Neurotransmitter Dynamics

Development as Pharmacological Probes for Neurotransmitter Systems

The compound this compound and its derivatives have been instrumental as pharmacological probes for investigating neurotransmitter systems, particularly the monoamine transporters. Their unique structure allows researchers to explore drug-receptor interactions and elucidate the function of these critical neural components. The primary focus of research has been on the dopamine transporter (DAT), with many analogs designed to exhibit high affinity and selectivity for this site. nih.govnih.gov

Research into tropane analogs has demonstrated that these compounds are potent inhibitors of dopamine uptake. nih.govtocris.com For instance, a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues were found to effectively block dopamine uptake in the rat caudate putamen, with IC50 values ranging from 10 to 371 nM. nih.gov These compounds act by binding to the dopamine transporter, and in competitive binding assays using [3H]WIN 35,428, they displayed high affinity for DAT, with Ki values between 8.5 nM and 634 nM. nih.gov Specifically, the analog 3α-Bis-(4-fluorophenyl) methoxytropane is a potent inhibitor of dopamine uptake and transport with a reported Ki value of 11.8 nM. tocris.com

A key aspect of their utility as pharmacological probes is their selectivity. Many of these tropane derivatives show a marked preference for the dopamine transporter over the serotonin (SERT) and norepinephrine (NET) transporters. nih.govnih.gov For example, studies on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues revealed that none of the tested compounds had high binding affinity for NET or SERT. nih.gov This selectivity is crucial for isolating and studying the specific roles of the dopaminergic system in various physiological and pathological processes. The lipophilic aromatic substituent on the tropane ring is considered a critical determinant of this selectivity. nih.gov

The development of radiolabeled versions of these compounds has further expanded their use as probes in advanced neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). neurosci.cnnih.gov By labeling tropane derivatives with positron-emitting radionuclides such as Fluorine-18, researchers can visualize and measure the distribution and density of neurotransmitter transporters in the living brain. nih.govneurosci.cn This provides a powerful tool for studying the integrity of the dopaminergic system in neurodegenerative diseases like Parkinson's disease and in conditions such as drug abuse. tocris.comnih.gov For example, [¹⁸F]FP-CIT, a nortropane analog, is used in SPECT imaging to investigate DAT binding. nih.gov The favorable half-life of Fluorine-18 (109.8 min) makes it particularly suitable for these imaging studies. neurosci.cn These in vivo imaging experiments allow for the assessment of transporter binding at baseline and after pharmacological challenges, offering insights into synaptic function. nih.gov

The table below summarizes the binding affinities and uptake inhibition values for selected this compound analogs at monoamine transporters.

CompoundTargetAssay TypeValueReference
N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analoguesDATBinding Affinity (Ki)8.5 - 634 nM nih.gov
N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analoguesDATUptake Inhibition (IC50)10 - 371 nM nih.gov
3α-Bis-(4-fluorophenyl) methoxytropaneDATBinding Affinity (Ki)11.8 nM tocris.com
Reboxetine (Reference NET inhibitor)NETBinding Affinity (Ki)1.1 nM nih.gov
Reboxetine (Reference NET inhibitor)SERTBinding Affinity (Ki)129 nM nih.gov
Reboxetine (Reference NET inhibitor)DATBinding Affinity (Ki)> 10,000 nM nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations of Ligand-Transporter Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3-(4-Fluorobenzoyl)tropane (B1256311) and its analogs, docking simulations are primarily focused on their binding at the central S1 binding site of monoamine transporters.

Docking studies of cocaine and related phenyltropane analogs into homology models of DAT and SERT have revealed key interactions within the S1 binding pocket. nih.govportlandpress.com These simulations suggest that the tropane's protonated nitrogen forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp79 in DAT), anchoring the ligand in the binding site. The benzoyl group, in this case, the 4-fluorobenzoyl moiety, typically orients into a hydrophobic pocket formed by aromatic and aliphatic residues. nih.gov The fluorine atom at the para-position of the benzoyl ring can modulate the electronic properties and binding interactions of the ligand. Computational models suggest that electronegative substituents on the phenyl ring can lead to favorable interactions within the transporter binding site. sdbonline.org Docking poses are often validated by their ability to replicate known structure-activity relationships (SAR) and by comparison with crystallographic data of related transporter-ligand complexes. portlandpress.com

Molecular Dynamics Simulations for Binding Conformations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-transporter complex over time. MD simulations are crucial for understanding how the binding of a ligand like this compound can influence the conformational state of the transporter.

Studies on cocaine and its analogs have shown that these inhibitors typically stabilize the transporter in an outward-facing conformation, preventing the conformational changes necessary for neurotransmitter reuptake. portlandpress.comnih.gov MD simulations can track the stability of the initial docked pose and reveal subtle shifts in the ligand's position or changes in the transporter's structure. nih.gov For instance, simulations have shown that while some inhibitors lock the transporter in a single state, others may allow for more flexibility or induce unique conformational states that differ from those induced by endogenous substrates or other inhibitors. nih.govduq.edu These simulations are computationally intensive but provide invaluable insights into the mechanistic differences between inhibitors that may appear structurally similar. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of tropane (B1204802) derivatives, a QSAR model can predict the binding affinity for monoamine transporters based on calculated molecular descriptors.

A QSAR study on phenyltropane analogs would involve calculating various descriptors that quantify their physicochemical properties. nih.gov These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. The electronegativity of the fluorine atom in this compound, for example, would be a key electronic descriptor, influencing interactions with polar residues in the binding site. sdbonline.org

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area.

Hydrophobic Descriptors: Typically represented by LogP (the logarithm of the partition coefficient), these describe the lipophilicity of the compound, which is crucial for crossing cell membranes and entering hydrophobic binding pockets.

By building a mathematical model from a training set of molecules with known activities, QSAR can be used to predict the affinity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. mdpi.com

Table 1: Illustrative QSAR Descriptors for this compound This table presents examples of descriptors that would be used in a QSAR analysis. Actual values are dependent on the specific calculation software and methodology.

Descriptor TypeDescriptor NameIllustrative Value for this compoundSignificance
Physicochemical Molecular Weight247.31 g/mol molbase.comInfluences size and diffusion properties.
Hydrophobic LogP~2.82 molbase.comMeasures lipophilicity, affecting membrane permeability and hydrophobic interactions.
Electronic Partial Charge on FluorineNegativeThe electronegative fluorine can participate in specific polar interactions.
Topological Polar Surface Area (PSA)~20.3 Ų molbase.comRelates to hydrogen bonding potential and membrane penetration.

Prediction of Binding Sites and Ligand Efficiency

Computational methods are fundamental in both predicting where a ligand will bind and evaluating how efficiently it does so. The binding site for this compound is predicted to be the central S1 substrate site in monoamine transporters, overlapping with the binding site of cocaine. nih.govportlandpress.com This site is located deep within the protein, accessible from the extracellular space, and is formed by several transmembrane helices. nih.gov

Beyond just predicting affinity (e.g., Ki or IC50), Ligand Efficiency (LE) is a metric used to assess the quality of a ligand by relating its binding potency to its size (number of non-hydrogen atoms). wikipedia.orgrgdscience.com It helps identify compounds that achieve high affinity with a minimal number of atoms, which is often a desirable trait in drug discovery. gardp.org

The formula for Ligand Efficiency is: LE = (1.37 * pKi) / N where pKi is the negative logarithm of the binding inhibition constant, and N is the number of heavy (non-hydrogen) atoms. wikipedia.orggardp.org

Another related metric is the Binding Efficiency Index (BEI) , which relates potency to molecular weight (MW). nih.gov BEI = pKi / (MW / 1000)

Assuming a hypothetical high affinity for the dopamine (B1211576) transporter (DAT) with a Ki value of 1 nM (pKi = 9) for illustrative purposes, we can calculate the efficiency metrics for this compound.

Table 2: Calculated Ligand Efficiency Metrics for this compound Based on a molecular weight of 247.31 g/mol and 18 heavy atoms. molbase.com

MetricFormulaCalculation (pKi = 9)ResultInterpretation
Ligand Efficiency (LE) (1.37 * pKi) / N(1.37 * 9) / 180.69A high value suggests that the atoms in the molecule contribute very efficiently to the binding affinity.
Binding Efficiency Index (BEI) pKi / (MW / 1000)9 / (247.31 / 1000)36.4A high value indicates a favorable ratio of potency to molecular weight.

These metrics provide a standardized way to compare different compounds and prioritize those with a more optimal balance of potency and physicochemical properties for further development. rgdscience.comnih.gov

Advanced Analytical Characterization and Methodologies

Chromatographic Separation Techniques for Isomers and Purity Assessment

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. wikipedia.org In the context of 3-(4-Fluorobenzoyl)tropane (B1256311), chromatographic methods are indispensable for distinguishing between its stereoisomers and assessing the purity of synthesized batches.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.com It is widely utilized in pharmaceutical analysis for impurity profiling, residual solvent analysis, and quality control. drawellanalytical.com For tropane (B1204802) alkaloids and their derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity for identification and quantification. libretexts.orgresearchgate.net

In the analysis of this compound, GC can be employed to assess the purity of the final product by separating it from starting materials, by-products, and residual solvents from the synthesis process. drawellanalytical.com The use of a semi-polar capillary column is often satisfactory for the separation of tropane derivatives from endogenous impurities. researchgate.net However, it is important to consider the thermal stability of tropane compounds, as high temperatures in the GC inlet can lead to degradation and potentially inaccurate quantification. researchgate.net Temperature programming, where the column temperature is gradually increased, can be an effective method for separating mixtures with a wide range of boiling points. libretexts.org

Table 1: Typical GC Parameters for Tropane Alkaloid Analysis

ParameterValue/Description
Column Type Semi-polar capillary column
Carrier Gas Helium, Hydrogen, or Nitrogen
Injection Mode Split/Splitless
Inlet Temperature Optimized to prevent thermal degradation (e.g., 250-270 °C)
Oven Program Temperature ramp (e.g., 5-7 °C/minute)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table presents a generalized set of parameters. Specific conditions must be optimized for the particular instrument and analytical goals.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of a wide array of compounds. wikipedia.org It is particularly well-suited for the analysis of non-volatile and thermally labile substances, making it an excellent choice for tropane derivatives. Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode of HPLC. wikipedia.orgvscht.cz

A critical application of HPLC in the context of this compound is the separation of its stereoisomers. The biological activity of many chiral compounds is dependent on their stereochemistry, necessitating methods that can distinguish between different isomers. Chiral stationary phases (CSPs), often based on cellulose (B213188) or amylose, are widely used for the stereoseparation of chiral compounds. csic.es The separation is achieved through differential interactions between the enantiomers and the chiral selector in the stationary phase.

For the analysis of this compound, a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is often effective for preparative HPLC. The optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation of the stereoisomers. csic.es

Table 2: Illustrative HPLC Conditions for Stereoisomeric Separation

ParameterValue/Description
Column Chiral Stationary Phase (e.g., cellulose-based) or C18
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with potential additives like formic acid) csic.es
Flow Rate 0.5 - 1.0 mL/min csic.es
Column Temperature 20 - 40 °C csic.es
Detector UV-Vis or Mass Spectrometer (MS)
Injection Volume 10 - 20 µL csic.es

This table provides an example of typical HPLC parameters. Method development and validation are required for specific applications.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, creating a robust analytical tool for the identification and quantification of compounds in complex matrices. wikipedia.orgleeder-analytical.com This technique is extensively used in pharmaceutical analysis, metabolomics, and environmental monitoring. wikipedia.org360biolabs.com

For this compound, LC-MS and its tandem version, LC-MS/MS, are invaluable for confirming the molecular weight and structure of the compound and for quantifying it in various samples. 360biolabs.comnih.gov The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent ion and its fragments, which serves as a molecular fingerprint for identification. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. For instance, the molecular ion peak for this compound would be expected at an m/z corresponding to its protonated form [M+H]⁺.

LC-MS/MS is particularly useful for quantitative analysis due to its high selectivity and sensitivity. nih.gov By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the interference from matrix components can be minimized, leading to more accurate and precise quantification. eprep-analytical.com

High-Performance Liquid Chromatography (HPLC) for Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. researchgate.net It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and differentiating between its isomers.

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density around it.

In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons of the tropane ring and the fluorobenzoyl group. For example, the proton at the C3 position of the tropane ring, which is attached to the ester group, would appear as a distinct signal, often a triplet, with a chemical shift around δ 5.33 ppm. The aromatic protons of the fluorobenzoyl group would typically appear in the downfield region of the spectrum, between δ 7.14 and 8.05 ppm. The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting patterns (e.g., singlet, doublet, triplet) provide information about the number of adjacent protons.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. libretexts.org While only about 1.1% of natural carbon is the NMR-active ¹³C isotope, modern NMR spectrometers can readily acquire ¹³C spectra. libretexts.org Proton-decoupled ¹³C NMR spectra are most common, where each unique carbon atom appears as a single line, simplifying the spectrum. bhu.ac.in

For this compound, the ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the tropane and fluorobenzoyl moieties. The carbonyl carbon of the ester group would typically appear significantly downfield. The carbon atoms of the aromatic ring would also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in This information is invaluable for the complete structural assignment of the molecule and for distinguishing between isomers, which may exhibit subtle differences in their ¹³C chemical shifts.

¹⁹F NMR for Fluorinated Analogs

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the identification and structural elucidation of fluorine-containing compounds. wikipedia.orgnih.gov The ¹⁹F nucleus has a nuclear spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which provides high resolution and allows for the differentiation of fluorine atoms in subtly different chemical environments. wikipedia.orgbiophysics.org

For this compound, ¹⁹F NMR is instrumental in confirming the presence and position of the fluorine atom on the benzoyl group. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In the case of a fluorine atom attached to a phenyl ring, its chemical shift provides a characteristic "fingerprint." nih.gov

The ¹⁹F NMR spectrum for this compound is expected to show a single signal, as there is only one fluorine atom. This signal may exhibit coupling to the ortho- and meta-protons on the phenyl ring, resulting in a complex multiplet. This coupling pattern can provide further confirmation of the fluorine's position on the aromatic ring.

Table 1: Predicted ¹⁹F NMR Data for this compound

Parameter Predicted Value Reference Compound Reference Value
Chemical Shift (δ) ~ -113 ppm Monofluorobenzene -113.15 ppm
Multiplicity Multiplet - -

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and structural features of organic molecules. scienceready.com.au In the analysis of this compound, MS can confirm the compound's molecular formula and provide insights into its structure through fragmentation analysis. lcms.cz

When subjected to ionization in a mass spectrometer, typically through electron ionization (EI), the this compound molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. The molecular formula of this compound is C₁₅H₁₈FNO₂, giving it a molecular weight of approximately 263.31 g/mol . Therefore, the molecular ion peak is expected at an m/z of 263.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the structure of the original molecule. scienceready.com.au For tropane-based compounds, a common and prominent fragment is the N-methyl-pyrrolidinium ion, which has an m/z of 82. dea.gov This peak is often the base peak in the mass spectra of tropane derivatives. dea.gov

Other expected fragmentation patterns for this compound would involve the cleavage of the ester bond and fragmentation of the benzoyl moiety.

Key Fragmentation Pathways:

Loss of the fluorobenzoyl group: Cleavage of the ester linkage can result in a fragment corresponding to the tropane ring system.

Formation of the fluorobenzoyl cation: The formation of a C₇H₄FO⁺ fragment with an m/z of 123 is highly likely.

Tropane ring fragmentation: The tropane ring itself can fragment in various ways, though the m/z 82 peak is the most characteristic. dea.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Description
263 [C₁₅H₁₈FNO₂]⁺ Molecular Ion (M⁺)
123 [C₇H₄FO]⁺ 4-Fluorobenzoyl cation
82 [C₅H₈N]⁺ N-methyl-pyrrolidinium ion (tropane fragment)

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. ebi.ac.uk This technique involves directing X-rays at a single crystal of the substance and analyzing the resulting diffraction pattern. ebi.ac.uk The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed electron-density map and, consequently, the precise three-dimensional structure of the molecule. mdpi.com

For this compound, X-ray crystallography can unambiguously determine the stereochemistry at the C-3 position of the tropane ring. Tropane alkaloids can exist as either the 3α or 3β isomer, depending on the orientation of the substituent at this position. This stereochemistry is crucial as it significantly influences the biological activity of the compound. While specific crystallographic data for this compound were not found in the search results, studies on related tropane analogs have utilized this technique to confirm their stereochemistry. researchgate.netacs.org

In a crystallographic study of a related tropane derivative, the substituents on the tropane ring were found to lie in equatorial positions. researchgate.net It is expected that in the more stable configuration of this compound, the 4-fluorobenzoyl group at the C-3 position would also adopt an equatorial orientation (the 3β configuration). The tropane ring itself is expected to adopt a characteristic chair conformation.

The result of an X-ray crystallography analysis is a set of crystal data that includes the crystal system, space group, unit cell dimensions, and atomic coordinates for each atom in the molecule. uni-siegen.de

Table 3: Hypothetical X-ray Crystallography Data Parameters for this compound

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules per unit cell.
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.
Stereochemistry Confirms the absolute configuration at chiral centers, such as the 3β orientation.

Research Directions and Future Perspectives

Discovery of Novel Tropane (B1204802) Analogs with Enhanced Target Specificity

A primary objective in the development of tropane-based compounds is the engineering of molecules with superior affinity and selectivity for specific biological targets. The 3-(4-fluorobenzoyl)tropane (B1256311) scaffold serves as a valuable template for designing new analogs with improved pharmacological profiles. Research efforts are concentrated on modifying various positions of the tropane ring system to fine-tune interactions with monoamine transporters.

The therapeutic and research utility of tropane analogs is largely defined by their potency and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). ebi.ac.uk The introduction of a fluorine atom, as seen in this compound, is a key strategy to modulate metabolic stability and binding affinity.

Future research will continue to explore systematic structural modifications to optimize these properties. For instance, studies on 3α-[bis(4-fluorophenyl)methoxy]tropanes have shown that N-substitution on the tropane ring can dramatically alter selectivity. By replacing the N-methyl group with larger substituents like n-butyl or 3-phenylpropyl, researchers have successfully separated binding affinity for DAT from off-target effects at muscarinic receptors. nih.gov This demonstrates that modifications at the nitrogen position are a viable strategy for creating more selective DAT inhibitors. nih.gov

Further investigations into conformationally constrained tricyclic tropane analogues have yielded compounds with exceptionally high potency and selectivity for SERT. ebi.ac.uk For example, specific 3,4-disubstituted phenyl analogs have demonstrated Ki values for SERT as low as 1.8 nM, with selectivity ratios (DAT/SERT) exceeding 1700. ebi.ac.uk These findings highlight the importance of the substitution pattern on the aromatic ring for achieving high SERT affinity while minimizing activity at DAT and NET. ebi.ac.uk The table below summarizes the binding affinities and selectivity of representative tropane analogs, illustrating the impact of structural modifications.

Compound/AnalogTargetK_i (nM)Selectivity Ratio (DAT/SERT)Selectivity Ratio (NET/SERT)
Compound 8o ebi.ac.ukSERT2.32360200
Compound 8p ebi.ac.ukSERT1.81740151
Compound 23 ebi.ac.ukSERT0.06Essentially no DAT/NET activityEssentially no DAT/NET activity
N-Methyl-3α-[bis(4'-fluorophenyl)methoxy]tropane nih.govDATHighHigh affinity for muscarinic receptors-
N-(n-Butyl)-3α-[bis(4'-fluorophenyl)methoxy]tropane nih.govDAT8.5 - 634 (range for series)Selective for DAT over muscarinic receptorsLow affinity for NET/SERT

Table 1: In vitro binding affinities and selectivities of selected tropane analogs at monoamine transporters. Data extracted from published research. ebi.ac.uknih.gov

Future work will likely focus on creating a broader range of these selective ligands to serve as pharmacological tools and potential therapeutic leads.

Application in Emerging Preclinical Disease Models

The unique pharmacological profiles of this compound and its next-generation analogs make them suitable for investigation in a variety of preclinical disease models. Beyond their established use in addiction research, these compounds hold promise for studying and potentially treating other neurological and psychiatric disorders. nih.gov

One significant area is the development of therapeutics for cocaine use disorder. Analogs that are potent and selective for DAT but fail to substitute for cocaine in discrimination studies in rats are particularly valuable. nih.gov These "atypical inhibitors" could potentially function as replacement therapies, mitigating cravings without producing a similar abuse potential.

Furthermore, the development of radiolabeled tropane analogs has been crucial for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov For example, [¹²³I]FP-CIT, a fluorinated tropane derivative, is used to visualize the loss of dopamine transporters in patients with early-stage Parkinson's disease. nih.gov Future research could focus on developing novel PET tracers based on the this compound structure for imaging DAT, SERT, or NET with greater specificity and improved pharmacokinetic properties. researchgate.net Such tools would be invaluable for diagnosing disease, monitoring progression, and assessing the efficacy of new treatments in preclinical models of Parkinson's disease, depression, and ADHD. There is also emerging, preliminary research suggesting that halogenated tropane derivatives may possess activity against various protozoan parasites, indicating a potential, though currently underexplored, application in models of infectious diseases like malaria and sleeping sickness. uantwerpen.be

Advanced Computational-Experimental Integration in Drug Design

The future of drug discovery for tropane-based compounds lies in the tight integration of computational modeling and experimental validation. Structure-activity relationship (SAR) studies, which form the bedrock of medicinal chemistry, are increasingly driven by computational approaches. nih.gov

Molecular docking simulations can predict how novel analogs will bind to transporter proteins, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.net These in silico experiments save significant time and resources compared to traditional screening methods. For instance, computational models can help rationalize why certain substitutions on the tropane ring or the benzoyl moiety enhance selectivity for one monoamine transporter over another.

Moreover, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific physicochemical properties of the molecules with their biological activity. This allows for the prediction of potency and selectivity for new, unsynthesized compounds. The synergy between computational prediction and experimental feedback—where synthesized compounds are tested in binding assays and the results are used to refine the computational models—creates a powerful, iterative cycle for drug design. nih.govresearchgate.net This integrated approach will accelerate the discovery of novel tropane analogs with precisely tailored pharmacological profiles for use as research tools and potential therapeutics.

Q & A

Q. What are the standard synthetic protocols for 3-(4-Fluorobenzoyl)tropane, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-fluorobenzoyl chloride with a tropane precursor (e.g., tropine or anhydroecgonine derivatives) under anhydrous conditions. Key steps include:

  • Acylation : Reacting tropane with 4-fluorobenzoyl chloride in dichloromethane using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to isolate isomers . Yield optimization requires strict temperature control (0–5°C during acylation) and inert atmospheres to prevent hydrolysis of the acyl chloride .

Q. How do researchers differentiate 3β- and 3α-isomers of this compound experimentally?

Isomeric separation and identification rely on:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) .
  • Spectroscopy : 1^1H-NMR to distinguish axial vs. equatorial proton environments; 3β-isomers show distinct coupling patterns for the tropane ring hydrogens .
  • Mass spectrometry : LC-MS with electrospray ionization (ESI) confirms molecular ions ([M+H]+^+) and fragmentation patterns .

Q. What are the primary pharmacological targets of this compound?

As a phenyltropane derivative, it acts as a dopamine reuptake inhibitor (DAT) with higher potency and longer duration than cocaine, validated via:

  • Radioligand binding assays : Competition studies using 3^3H-labeled WIN 35,428 in striatal synaptosomes .
  • Functional uptake assays : Measuring inhibition of 3^3H-dopamine uptake in HEK293 cells expressing human DAT .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; correlate with plasma half-life in rodent models .
  • Blood-brain barrier (BBB) penetration : Use in situ perfusion or PAMPA-BBB assays to quantify permeability . Example: A compound with high DAT affinity in vitro may show poor efficacy in vivo due to rapid glucuronidation .

Q. What strategies improve the selectivity of this compound for DAT over serotonin/norepinephrine transporters (SERT/NET)?

Structural modifications guided by molecular docking (e.g., AutoDock Vina) and mutagenesis studies :

  • Substituent effects : Introduce bulkier groups at the tropane N-position to sterically hinder SERT/NET binding .
  • Salt forms : The naphthalenedisulfonate salt enhances aqueous solubility and DAT selectivity compared to hydrochloride salts .

Q. How do researchers validate the neuroleptic potential of this compound in preclinical models?

Methodology includes:

  • Behavioral assays : Apomorphine-induced climbing in mice (dopamine antagonism) .
  • Electrophysiology : Patch-clamp recordings in ventral tegmental area (VTA) neurons to measure dopamine autoreceptor modulation .
  • Microdialysis : Monitor extracellular dopamine levels in rat nucleus accumbens post-administration .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality control protocols :

  • In-process monitoring : FTIR to track acylation completion (disappearance of tropane N–H stretch at ~3300 cm1^{-1}) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify hygroscopicity issues in salt forms .

Q. What computational tools are used to predict the SAR of this compound analogs?

  • QSAR models : Utilize MOE or Schrödinger to correlate logP, polar surface area, and DAT IC50_{50} values .
  • Docking simulations : Map interactions with DAT homology models (e.g., based on LeuT fold) to prioritize analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.